molecular formula C20H21NO4S B13389361 Fmoc-N-Me-Cys(Me)-OH

Fmoc-N-Me-Cys(Me)-OH

Cat. No.: B13389361
M. Wt: 371.5 g/mol
InChI Key: GHJZJWOYPATEAL-UHFFFAOYSA-N
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Description

Fmoc-N-Me-Cys(Me)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-methyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Cys(Me)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the thiol group is methylated. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Cys(Me)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.

    Substitution: The methylated thiol group can participate in nucleophilic substitution reactions.

    Oxidation: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    Nucleophiles: For substitution reactions involving the thiol group.

    Oxidizing agents: Such as hydrogen peroxide for disulfide formation.

Major Products Formed

    Deprotected amino acids: After Fmoc removal.

    Disulfides: From oxidation of the thiol group.

Scientific Research Applications

Chemistry

Fmoc-N-Me-Cys(Me)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing selective reactions at the thiol group makes it a versatile building block in peptide chemistry .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine

Peptides containing this compound are investigated for their therapeutic potential, including as inhibitors of enzymes or as components of vaccines.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Cys(Me)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions. The methylated thiol group can participate in various chemical reactions, contributing to the formation of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl-protected thiol group.

    Fmoc-Cys(Acm)-OH: Cysteine with an acetamidomethyl-protected thiol group.

Uniqueness

Fmoc-N-Me-Cys(Me)-OH is unique due to its methylated thiol group, which provides different reactivity compared to other cysteine derivatives. This allows for selective modifications and the formation of unique peptide structures.

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)

InChI Key

GHJZJWOYPATEAL-UHFFFAOYSA-N

Canonical SMILES

CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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